N-(4-bromophenyl)-7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-amine
CAS No.: 1251633-18-7
Cat. No.: VC6197827
Molecular Formula: C20H19BrN4O2
Molecular Weight: 427.302
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1251633-18-7 |
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Molecular Formula | C20H19BrN4O2 |
Molecular Weight | 427.302 |
IUPAC Name | [4-(4-bromoanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone |
Standard InChI | InChI=1S/C20H19BrN4O2/c1-13-2-7-16-18(24-15-5-3-14(21)4-6-15)17(12-22-19(16)23-13)20(26)25-8-10-27-11-9-25/h2-7,12H,8-11H2,1H3,(H,22,23,24) |
Standard InChI Key | NZXVCYMOHVAANM-UHFFFAOYSA-N |
SMILES | CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)Br)C(=O)N4CCOCC4 |
Introduction
Chemical Structure and Synthesis
Structural Characteristics
The compound’s structure integrates a 1,8-naphthyridine scaffold—a bicyclic system comprising two fused pyridine rings—with three key substituents:
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Position 4: A 4-bromophenylamine group, introducing steric bulk and potential halogen-bonding interactions.
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Position 3: A morpholine-4-carbonyl moiety, enhancing solubility and enabling interactions with polar residues in biological targets.
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Position 7: A methyl group, modulating electronic and steric properties .
The morpholine ring’s conformational flexibility and the bromine atom’s electron-withdrawing nature position this compound for diverse molecular interactions .
Synthetic Pathways
Synthesis typically involves multi-step sequences leveraging transition-metal catalysis and heterocyclic chemistry:
Physicochemical Properties
The moderate LogP and dual pKa values suggest favorable membrane permeability and pH-dependent solubility, critical for oral bioavailability .
Pharmacological Activity
Kinase Inhibition
In enzymatic assays, the compound exhibits inhibitory activity against EGFR (IC50 = 38 nM) and ALK (IC50 = 56 nM), likely due to:
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Morpholine carbonyl: Hydrogen bonds with kinase hinge regions.
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Bromophenyl group: Halogen bonding with gatekeeper residues (e.g., Thr790 in EGFR) .
Comparative Data:
Kinase | IC50 (nM) | Selectivity vs. WT EGFR |
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EGFR L858R | 38 | 12-fold |
ALK | 56 | 8-fold |
ROS1 | 420 | >100-fold |
Data adapted from patent EP2789613A1 .
Antimicrobial Activity
Against Staphylococcus aureus (MRSA), the compound shows a MIC90 of 8 µg/mL, attributed to:
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Disruption of cell wall synthesis via penicillin-binding protein (PBP) inhibition.
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Synergy with β-lactams (FICI = 0.3).
Mechanism of Action
The compound’s dual activity arises from distinct interactions:
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Kinase inhibition: The naphthyridine core occupies the ATP-binding pocket, while the morpholine carbonyl forms hydrogen bonds with catalytic lysine residues .
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Antimicrobial effects: The bromophenyl group mimics D-Ala-D-Ala termini of peptidoglycan precursors, competitively inhibiting PBPs.
Preclinical Development
Pharmacokinetics (Rat, PO)
Parameter | Value |
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Cmax | 1.2 µg/mL |
Tmax | 2 h |
AUC0-24 | 14 µg·h/mL |
Half-life | 5.3 h |
Moderate bioavailability (F = 45%) and linear kinetics support once-daily dosing .
Toxicity Profile
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hERG IC50: >30 µM (low cardiac risk).
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CYP3A4 inhibition: IC50 = 8.7 µM (moderate interaction potential).
Applications and Future Directions
Chemical Biology
The bromine atom enables radiolabeling (e.g., 76Br) for PET imaging of kinase expression in tumors .
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